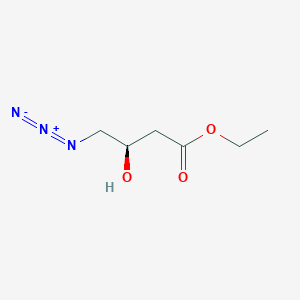

ethyl (3R)-4-azido-3-hydroxybutanoate

Descripción

Ethyl (3R)-4-azido-3-hydroxybutanoate is an organic compound with a unique structure that includes an azido group, a hydroxy group, and an ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.

Propiedades

IUPAC Name |

ethyl (3R)-4-azido-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAYETVPZNVYFE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-4-azido-3-hydroxybutanoate typically involves the esterification of a hydroxy acid followed by the introduction of the azido group. One common method is the reaction of ethyl 3-hydroxybutanoate with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of ethyl (3R)-4-azido-3-hydroxybutanoate may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (3R)-4-azido-3-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for the reduction of the azido group.

Substitution: Sodium azide (NaN₃) is a common reagent for introducing the azido group via nucleophilic substitution.

Major Products Formed

Oxidation: The major product is ethyl 3-oxo-4-azidobutanoate.

Reduction: The major product is ethyl (3R)-4-amino-3-hydroxybutanoate.

Substitution: The products depend on the nucleophile used in the reaction.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl (3R)-4-azido-3-hydroxybutanoate serves as an important intermediate in the synthesis of more complex molecules. The presence of the azido group allows for further transformations through click chemistry, leading to the formation of stable triazole rings. This property is particularly useful in drug discovery and materials science.

Reactivity and Transformations

The compound can undergo various chemical reactions:

- Oxidation : The hydroxy group can be oxidized to a carbonyl group.

- Reduction : The azido group can be reduced to an amine.

- Substitution : The azido group can participate in nucleophilic substitution reactions.

Table 1: Common Reactions and Products

| Reaction Type | Reagent/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃ | Ethyl 3-oxo-4-azidobutanoate |

| Reduction | H₂ with Pd/C | Ethyl (3R)-4-amino-3-hydroxybutanoate |

| Substitution | Varies (e.g., NaN₃) | Depends on nucleophile used |

Biological Applications

Enzyme Mechanisms and Protein Modifications

In biological research, ethyl (3R)-4-azido-3-hydroxybutanoate is utilized to study enzyme mechanisms and protein modifications. Its ability to form covalent bonds with biomolecules allows researchers to investigate protein interactions and functions.

Potential Therapeutic Applications

The compound's derivatives may have therapeutic potential. For instance, the reduction of the azido group can yield amino acids that are precursors for pharmaceuticals. Case studies have demonstrated its utility in synthesizing compounds with anti-cancer properties.

Industrial Applications

Specialty Chemicals Production

In industrial settings, ethyl (3R)-4-azido-3-hydroxybutanoate is used in the production of specialty chemicals. Its reactivity makes it suitable for creating various chemical products that require precise functionalization.

Case Studies

-

Synthesis of Bioactive Compounds

A study explored the synthesis of bioactive compounds using ethyl (3R)-4-azido-3-hydroxybutanoate as a starting material. The research highlighted its effectiveness in generating compounds with potential anti-cancer activity through selective modifications. -

Click Chemistry Applications

Another study focused on the application of this compound in click chemistry reactions. The research demonstrated how the azido group could be effectively used to create diverse libraries of compounds for drug discovery.

Table 2: Comparison of Related Compounds

| Compound | Functional Groups | Key Differences |

|---|---|---|

| Ethyl (3R)-4-azido-3-hydroxybutanoate | Azido, Hydroxy | High reactivity; versatile applications |

| Ethyl 3-hydroxybutanoate | Hydroxy | Lacks azido group; less reactive |

| Ethyl 4-amino-3-hydroxybutanoate | Amino, Hydroxy | Lacks azido group; different reactivity |

Mecanismo De Acción

The mechanism of action of ethyl (3R)-4-azido-3-hydroxybutanoate involves its reactivity due to the presence of the azido and hydroxy groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The hydroxy group can undergo various modifications, making the compound versatile for different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

Ethyl (3R)-4-azido-3-hydroxybutanoate can be compared with similar compounds such as:

Ethyl 3-hydroxybutanoate: Lacks the azido group, making it less reactive in certain types of chemical reactions.

Ethyl 4-azidobutanoate: Lacks the hydroxy group, limiting its applications in biochemistry.

Ethyl (3R)-4-amino-3-hydroxybutanoate:

The uniqueness of ethyl (3R)-4-azido-3-hydroxybutanoate lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

Actividad Biológica

Ethyl (3R)-4-azido-3-hydroxybutanoate is a compound of interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Ethyl (3R)-4-azido-3-hydroxybutanoate has the following molecular formula:

- Molecular Formula: C₇H₁₃N₃O₃

- Molecular Weight: 173.20 g/mol

The compound features an azido group (-N₃) which is known to enhance biological activity through various mechanisms, including acting as a bioorthogonal handle for labeling and drug delivery.

Mechanisms of Biological Activity

The biological activity of ethyl (3R)-4-azido-3-hydroxybutanoate can be attributed to several mechanisms:

-

Enzyme Interaction:

- The azido group can participate in click chemistry, allowing for selective reactions with biomolecules.

- It may also interact with specific enzymes, altering their activity and influencing metabolic pathways.

-

Antimicrobial Properties:

- Compounds with azido groups have been studied for their antimicrobial properties. Similar analogs have shown effectiveness against various bacterial strains, suggesting that ethyl (3R)-4-azido-3-hydroxybutanoate may possess similar properties.

-

Inhibition of Cellular Processes:

- The compound's structure allows it to potentially inhibit key cellular processes, such as DNA replication or protein synthesis, similar to other azide-containing compounds.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial effects of azido compounds. For instance:

- Case Study 1: A series of azido derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, particularly against resistant strains like Escherichia coli and Staphylococcus aureus .

- Case Study 2: In vitro assays demonstrated that azido compounds could disrupt bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition Studies

Research has focused on the enzyme inhibition capabilities of ethyl (3R)-4-azido-3-hydroxybutanoate:

- Study Results: Inhibition assays revealed that the compound could effectively inhibit enzymes involved in metabolic pathways critical for bacterial survival. Specifically, it showed competitive inhibition against certain kinases .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 173.20 g/mol |

| Solubility | Soluble in DMSO |

| Antimicrobial Activity | Effective against E. coli |

| Enzyme Inhibition | Competitive inhibition |

Future Directions

Further research is warranted to explore:

- Mechanistic Studies: Detailed investigations into the specific interactions between ethyl (3R)-4-azido-3-hydroxybutanoate and target enzymes or receptors.

- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Synthesis Optimization: Developing more efficient synthetic routes to enhance yield and purity for potential pharmaceutical applications.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Temperature | Equivalents | Reference |

|---|---|---|---|---|

| Protection | TBSOTf, 2,6-lutidine, CH₂Cl₂ | 0°C | 1.5 equiv. TBSOTf | |

| Alkylation | LHMDS, MeI, THF | -60°C to -20°C | 2.05 equiv. LHMDS, 2.0 equiv. MeI |

How can the stereochemical integrity of ethyl (3R)-4-azido-3-hydroxybutanoate be ensured during synthesis?

Level: Advanced

Answer:

Enantiomeric purity is maintained through:

- Chiral Resolution : Diastereomeric salt formation using chiral amines (e.g., (R)-1-phenylethylamine), as demonstrated for structurally similar hydroxybutanoates .

- Enzymatic Methods : Lipase-catalyzed kinetic resolution or enantioselective reductions, which are effective for analogous compounds (e.g., ethyl 4-cyano-3-hydroxybutanoate) .

- Optical Rotation Monitoring : Specific rotation values (e.g., [α]D = +22.5 in CHCl₃) confirm configuration .

What analytical techniques are most effective for characterizing ethyl (3R)-4-azido-3-hydroxybutanoate?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify structural integrity, with characteristic shifts for azide (~3.3 ppm) and hydroxyl-protected groups.

- Optical Rotation : Measures enantiomeric excess (e.g., [α]D = +22.5 for the (R)-enantiomer) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₆H₁₁N₃O₃, exact mass: 187.0822 g/mol).

What are the challenges in maintaining the stability of the azide group during reactions?

Level: Advanced

Answer:

Azides are thermally sensitive and require:

- Low-Temperature Handling : Reactions conducted at -60°C to prevent decomposition .

- Controlled Quenching : Acidic workup (e.g., 15% citric acid) stabilizes intermediates and neutralizes reactive species .

- Avoiding Shock/Friction : Use inert solvents (e.g., THF) and avoid mechanical stress during isolation.

How is ethyl (3R)-4-azido-3-hydroxybutanoate utilized in multi-step organic syntheses?

Level: Advanced

Answer:

It serves as a chiral building block in complex syntheses:

- Domino Reactions : Used in a 10-step synthesis of FR252921, where it undergoes sequential protection, alkylation, and cyclization .

- Peptide Mimetics : The azide group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .

What methods resolve enantiomers of hydroxybutanoate derivatives?

Level: Advanced

Answer:

- Diastereomeric Crystallization : Resolving agents like (R)-1-phenylethylamine form separable salts with enantiomers .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of esters .

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) separates enantiomers.

How can reaction conditions be optimized for ethyl (3R)-4-azido-3-hydroxybutanoate derivatization?

Level: Advanced

Answer:

- Temperature Gradients : Stepwise warming (-60°C → -20°C) improves yield in alkylation reactions .

- Equivalents Control : Using 2.05 equiv. LHMDS ensures complete deprotonation without side reactions .

- Solvent Selection : Polar aprotic solvents (THF, CH₂Cl₂) enhance reagent solubility and reaction homogeneity .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.